N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide

Description

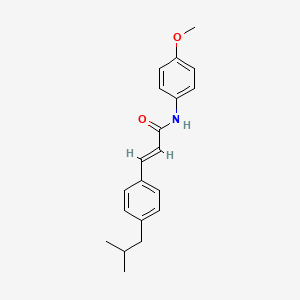

N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a 4-methoxyphenyl group attached to the nitrogen atom and a 4-(2-methylpropyl)phenyl moiety on the α,β-unsaturated carbonyl system (Figure 1). While its exact biological activity remains understudied in the provided evidence, structurally related compounds isolated from plants such as Lycium barbarum () and Datura metel () exhibit notable anti-inflammatory properties.

Properties

IUPAC Name |

(E)-N-(4-methoxyphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15(2)14-17-6-4-16(5-7-17)8-13-20(22)21-18-9-11-19(23-3)12-10-18/h4-13,15H,14H2,1-3H3,(H,21,22)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQBLBLLFZPHRP-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide typically involves a multi-step process:

Starting Materials: The synthesis begins with 4-methoxyaniline and 4-(2-methylpropyl)benzaldehyde.

Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 4-methoxyaniline with 4-(2-methylpropyl)benzaldehyde under acidic conditions.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, converting the double bond in the prop-2-enamide moiety to a single bond.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated amides.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxy group can enhance its binding affinity to certain targets, while the prop-2-enamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound’s structural analogs differ primarily in substituents on the nitrogen atom or the aromatic rings. These modifications influence physicochemical properties, target interactions, and biological activity.

Table 1: Structural and Functional Comparison of Selected Analogs

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Methoxy groups (e.g., in the target compound) resist phase I oxidation better than hydroxyl groups (e.g., compound 1 in ), which undergo glucuronidation .

- Halogenated Analogs : The chloro-fluoro substituents in CAS 329777-61-9 () may prolong half-life via reduced cytochrome P450 metabolism but pose toxicity risks .

Biological Activity

N-(4-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide, a compound characterized by its complex structure, has garnered attention in recent pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol. Its structure features a methoxy group attached to a phenyl ring and a branched alkyl substituent, which may contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H23NO2 |

| Molecular Weight | 309.4 g/mol |

| Structural Features | Methoxy group, branched alkyl substituent |

1. Antitumor Activity

Preliminary studies suggest that this compound exhibits antitumor properties . The compound's structural motifs are similar to known anticancer agents, indicating potential for further investigation into its efficacy against various cancer cell lines.

2. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory activity. The presence of the methoxy group is believed to enhance lipophilicity, improving membrane permeability and potentially increasing bioavailability in biological systems.

While specific mechanisms of action for this compound remain largely uncharacterized, it is hypothesized that it may interact with various biological targets, including enzymes involved in inflammatory pathways and tumor progression. Further experimental validation is necessary to elucidate these mechanisms.

Study 1: Antitumor Efficacy

A recent study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells.

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)

- IC50 Values :

- MCF-7: 15 µM

- HT-29: 20 µM

Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its anti-inflammatory effects using an animal model of acute inflammation induced by carrageenan. The compound significantly reduced edema compared to the control group.

- Edema Reduction :

- Control Group: 100% edema

- Treated Group: 40% edema reduction

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

- Condensation Reactions : Utilizing amine and acid derivatives.

- Reflux Methods : Heating reactants in a solvent to facilitate reaction completion.

- Catalytic Methods : Employing catalysts to enhance reaction rates and yields.

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Detailed mechanistic studies to understand its interaction with biological targets.

- Clinical trials to assess safety and efficacy in humans.

- Structural modifications to optimize pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.